PROTAC HPK1 Degrader-2

Immuno-oncology Targeted Protein Degradation T-cell Activation

PROTAC HPK1 Degrader-2 is a potent HPK1 degrader with a DC50 of 23 nM in human PBMCs. Choose this compound for its unique ability to eliminate HPK1's scaffolding functions, offering a distinct advantage over kinase inhibitors. Validate degradation efficacy in physiologically relevant primary cells, ensuring reproducible results in immuno-oncology research.

Molecular Formula C43H47N9O4
Molecular Weight 753.9 g/mol
Cat. No. B12365703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC HPK1 Degrader-2
Molecular FormulaC43H47N9O4
Molecular Weight753.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1CN(CC2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)N5CCC(=O)NC5=O)C6=CN=C7C(=N6)C(=CN7)C8=CC(=C(C=C8)C(=O)N(C)C)C
InChIInChI=1S/C43H47N9O4/c1-27-21-29(5-10-34(27)42(55)48(3)4)35-24-44-41-40(35)46-37(25-45-41)31-22-28(2)36-26-49(14-11-30(36)23-31)15-13-39(54)51-19-17-50(18-20-51)32-6-8-33(9-7-32)52-16-12-38(53)47-43(52)56/h5-10,21-25H,11-20,26H2,1-4H3,(H,44,45)(H,47,53,56)
InChIKeyKIJGLIOLEIJTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC HPK1 Degrader-2: A Pyrrolo[2,3-b]pyrazine-Based Bifunctional HPK1 Degrader for Cancer Immunotherapy Research


The compound designated PROTAC HPK1 Degrader-2 (CAS 2893885-31-7, molecular formula C43H47N9O4, molecular weight 753.9 g/mol) is a proteolysis-targeting chimera (PROTAC) bifunctional molecule specifically designed to degrade hematopoietic progenitor kinase 1 (HPK1, MAP4K1) via the ubiquitin-proteasome pathway [1][2]. As a member of the pyrrolo[2,3-b]pyrazine-based series of bifunctional compounds, it functions as a heterobifunctional degrader comprising an HPK1-targeting warhead, an E3 ubiquitin ligase-recruiting ligand (CRBN), and a chemical linker [1]. This compound serves as a chemical tool for investigating HPK1-mediated T-cell signaling modulation in immuno-oncology research contexts.

Why Generic HPK1 Inhibitors or Alternative PROTAC Degraders Cannot Substitute for PROTAC HPK1 Degrader-2


Substituting PROTAC HPK1 Degrader-2 with a generic HPK1 kinase inhibitor or an alternative HPK1-targeting PROTAC degrader introduces significant experimental variability and risks confounding research outcomes. PROTAC HPK1 Degrader-2 achieves HPK1 degradation with a distinct DC50 of 23 nM in human peripheral blood mononuclear cells (PBMCs) [1]. In contrast, alternative HPK1 PROTAC degraders exhibit widely divergent degradation potencies, with DC50 values ranging from as low as 1.8 nM for B1 to 21.26 nM for C3 under varied cell-based assay conditions [2][3]. Furthermore, HPK1 kinase inhibitors operate via a fundamentally distinct mechanism—catalytic inhibition rather than targeted protein degradation—and thus cannot recapitulate the scaffolding function disruption or the sustained pharmacodynamic effects inherent to PROTAC-mediated degradation [2]. Consequently, direct interchange between compounds without rigorous revalidation compromises data reproducibility and invalidates cross-study comparisons.

Quantitative Differentiation: PROTAC HPK1 Degrader-2 Performance Metrics Against Benchmarked Comparators


HPK1 Degradation Potency (DC50) in Primary Human Immune Cells

PROTAC HPK1 Degrader-2 exhibits a DC50 of 23 nM for HPK1 degradation in human PBMCs [1]. This potency positions it as a moderate-activity degrader relative to more recently optimized PROTACs; for example, compound D02 achieves a DC50 of 3.07 ± 1.81 nM in Jurkat cells (a T-cell leukemia line) with a Dmax of 98.33% [2], while compound C3 demonstrates a DC50 of 21.26 nM in the same Jurkat cell model [3].

Immuno-oncology Targeted Protein Degradation T-cell Activation

Mechanistic Differentiation: Targeted Degradation Versus Kinase Inhibition

As a PROTAC degrader, PROTAC HPK1 Degrader-2 eliminates HPK1 protein expression entirely, thereby disrupting both catalytic and scaffolding functions of the kinase [1]. In contrast, HPK1 kinase inhibitors such as CFI-402411 (IC50 = 4.0 ± 1.3 nM) [2] and compound 34 (IC50 < 5 nM) [3] only block ATP-binding and catalytic activity without reducing total HPK1 protein levels. This mechanistic distinction is critical because HPK1 scaffolding functions contribute to T-cell receptor (TCR) signaling attenuation independent of kinase activity; degradation achieves a more comprehensive blockade of HPK1-mediated immunosuppression [4].

Cancer Immunotherapy PROTAC Technology Kinase Degradation

Structural Uniqueness Within the Pyrrolo[2,3-b]pyrazine PROTAC Series

PROTAC HPK1 Degrader-2 is structurally characterized as 'Compound 3' within the WO2023006063 patent series, which describes pyrrolo[2,3-b]pyrazine-based bifunctional compounds as HPK1 degraders [1]. This specific chemotype features a 2,4-dioxo-1,3-diazinan-1-yl (dihydrouracil) E3 ligase recruiting moiety and a piperazine-containing linker, distinguishing it from structurally divergent HPK1 PROTAC series such as the isoindoline-based degraders (e.g., D02) [2] or the oral bioavailability-optimized C3 series [3]. The exact compound 3 structure is defined by CAS 2893885-31-7 and molecular formula C43H47N9O4 (MW 753.9 g/mol) [4].

Medicinal Chemistry PROTAC Linker Design SAR Studies

Selectivity Considerations Relative to Next-Generation HPK1 Degraders

While PROTAC HPK1 Degrader-2's selectivity profile over the closely related kinase GLK (MAP4K3) is not explicitly quantified in available public data, comparator degrader E3 demonstrates at least 1000-fold selectivity for HPK1 over GLK with a DC50 of 3.16 nM [1]. More recently developed isoindoline-based degrader D02 also achieves exceptional HPK1 selectivity [2]. In contrast, PROTAC HPK1 Degrader-4 from the same patent family is reported to exhibit >1000-fold selectivity over GLK [3]. This suggests that while PROTAC HPK1 Degrader-2 serves as a foundational chemical tool, its selectivity profile may be less rigorously characterized than later-generation degraders; users should validate GLK counter-screening independently.

Selectivity Profiling MAP4K Family GLK Off-Target

Optimal Research and Industrial Application Scenarios for PROTAC HPK1 Degrader-2


HPK1 Degradation Proof-of-Concept Studies in Primary Human Immune Cells

Utilize PROTAC HPK1 Degrader-2 to validate HPK1 as a degradable target in primary human peripheral blood mononuclear cells (PBMCs). The compound's established DC50 of 23 nM in this physiologically relevant cell population [1] provides a defined benchmark for quantifying HPK1 protein loss via Western blot or capillary immunoassay. This scenario is ideal for researchers initiating HPK1 degradation studies who require a reference compound with published potency in primary cells rather than engineered cell lines.

Comparative Mechanistic Studies: Degradation Versus Kinase Inhibition

Employ PROTAC HPK1 Degrader-2 alongside a potent HPK1 kinase inhibitor (e.g., CFI-402411, IC50 = 4.0 nM [2]) to dissect the differential contributions of HPK1 scaffolding functions versus catalytic activity in T-cell receptor signaling. This head-to-head comparison enables investigators to determine whether complete protein elimination (via degradation) confers functional advantages over catalytic inhibition alone in specific immunological assays, such as IL-2 secretion or SLP-76 phosphorylation [3].

PROTAC Chemical Tool for SAR Studies Within Pyrrolo[2,3-b]pyrazine Series

Leverage PROTAC HPK1 Degrader-2 (Compound 3 of WO2023006063 [4]) as a reference point for structure-activity relationship (SAR) investigations of pyrrolo[2,3-b]pyrazine-based bifunctional degraders. Researchers developing novel HPK1-targeting PROTACs can use this compound's defined structure (C43H47N9O4, MW 753.9) and degradation potency (DC50 = 23 nM) as a baseline comparator when evaluating linker modifications, E3 ligase ligand substitutions, or warhead optimizations.

T-Cell Activation Enhancement Screening in Immuno-Oncology

Apply PROTAC HPK1 Degrader-2 in T-cell functional assays to assess HPK1 degradation-mediated enhancement of immune activation. Given that HPK1 negatively regulates TCR signaling [3], this compound can serve as a tool to evaluate downstream effects on cytokine production (e.g., IL-2, IFN-γ) and T-cell proliferation. While not as potent as optimized clinical candidates like D02 (EC50 IL-2 = 4.51 nM [3]), PROTAC HPK1 Degrader-2 remains useful for establishing baseline degradation-efficacy correlations in early-stage immuno-oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC HPK1 Degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.